molecular formula C₃₄H₃₄O₆ B1139699 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside CAS No. 57783-66-1

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

Cat. No. B1139699
CAS RN: 57783-66-1
M. Wt: 538.63
InChI Key:
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Description

Synthesis Analysis

Synthesis of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside and related compounds involves protective group strategies that are crucial for the selective modification of hydroxyl groups in carbohydrate chemistry. For example, an efficient synthesis approach for benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside has been described, highlighting the significance of selective debenzylation-acetylation steps in carbohydrate synthesis (Lu, Navidpour, & Taylor, 2005).

Molecular Structure Analysis

The molecular structure of compounds related to 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside has been elucidated through techniques such as X-ray diffraction. These studies reveal the intricate details of the molecular arrangement and the protective group interactions, as demonstrated in the crystal structure analysis of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose (Brito-Arias et al., 2009).

Chemical Reactions and Properties

The chemical behavior of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside includes its involvement in glycosylation reactions, where it can serve as a precursor for the synthesis of complex carbohydrates and glycosides. Such reactions exploit the protective groups to control the reactivity and selectivity of the glycosidic bond formation, showcasing the compound's utility in synthetic carbohydrate chemistry.

Physical Properties Analysis

The physical properties of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, including solubility, melting point, and crystallinity, are influenced by its molecular structure and the presence of protective groups. These properties are essential for the purification and characterization of the compound and its derivatives in synthetic applications.

Chemical Properties Analysis

The chemical properties of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, such as reactivity towards acids, bases, and various reagents, are pivotal for its role in synthetic strategies. The protective groups modulate the compound's reactivity, allowing for selective transformations and the synthesis of targeted carbohydrate structures.

For more in-depth analysis and research on this compound and related chemical syntheses and properties, the cited references provide a foundation for understanding the complexities involved in carbohydrate chemistry and the strategic use of protective groups in synthesis (Lu, Navidpour, & Taylor, 2005); (Brito-Arias et al., 2009).

properties

IUPAC Name

(4aR,6R,7R,8S,8aR)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30-,31+,32-,33?,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMVOFUMWKGWCK-IOUQCJCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

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